molecular formula C24H24N2O2 B11667163 N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide

N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide

Cat. No.: B11667163
M. Wt: 372.5 g/mol
InChI Key: OZXBHLUWCIZRHU-UHFFFAOYSA-N
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Description

N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzamide core linked to a substituted phenylamino-oxo-ethyl moiety. The compound features a 2,5-dimethylphenyl group attached via an amino-acetyl bridge to the benzamide nitrogen, conferring unique steric and electronic properties.

Its lipophilicity, influenced by the 2,5-dimethylphenyl and 4-methyl groups, may enhance membrane permeability and target binding compared to simpler analogs.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-[1-(2,5-dimethylanilino)-2-oxo-2-phenylethyl]-4-methylbenzamide

InChI

InChI=1S/C24H24N2O2/c1-16-10-13-20(14-11-16)24(28)26-23(22(27)19-7-5-4-6-8-19)25-21-15-17(2)9-12-18(21)3/h4-15,23,25H,1-3H3,(H,26,28)

InChI Key

OZXBHLUWCIZRHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylaniline with a suitable acylating agent to form an intermediate, which is then coupled with 4-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticonvulsant Activity

Recent studies highlight the anticonvulsant properties of compounds similar to N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide. For instance, derivatives of N'-benzyl 2-amino acetamides have shown promising results in animal models for seizure control, with effective doses lower than traditional treatments like phenobarbital . The structure-activity relationship indicates that specific substitutions can enhance efficacy against seizures.

Analgesic Properties

The compound's structural framework suggests potential analgesic effects. Similar compounds have been evaluated for their ability to alleviate pain in neuropathic models. The incorporation of specific functional groups has been shown to significantly improve analgesic activity .

Case Study 1: Anticonvulsant Efficacy

A study published in a pharmacological journal reported that a series of N'-benzyl 2-amino acetamides exhibited notable anticonvulsant activity with an effective dose (ED50) ranging from 13 to 21 mg/kg in maximal electroshock seizure models. The findings indicated that modifications at the aromatic ring could lead to enhanced activity, making it a candidate for further development as an anticonvulsant agent .

Case Study 2: Structure-Activity Relationship

In another investigation, researchers explored the effects of various substituents on the benzamide structure related to this compound. The study found that electron-withdrawing groups at specific positions significantly increased the compound's potency against induced seizures compared to electron-donating groups .

Mechanism of Action

The mechanism of action of N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of benzamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key structural analogs:

Compound Name Core Structure Substituents (Anilide Ring) LogP (Predicted) Key Activity (IC₅₀) Application/Mechanism
N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide Benzamide 2,5-dimethylphenyl ~3.8* Not reported Potential PET inhibition
N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-carboxamide 2,5-dimethylphenyl ~4.2 ~10 µM PET inhibition in spinach chloroplasts
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-carboxamide 3,5-dimethylphenyl ~4.1 ~10 µM PET inhibition
Etobenzanid Benzamide 2,3-dichlorophenyl ~3.5 Herbicidal Photosynthesis inhibition
Diflufenican Benzamide 2,4-difluorophenyl ~4.0 Herbicidal Carotenoid biosynthesis inhibition

*Estimated using ChemDraw software based on substituent contributions.

Key Observations:

  • Substituent Position: The 2,5-dimethylphenyl group in the target compound and the N-(2,5-dimethylphenyl) naphthalene-carboxamide share similar substituent positioning, which correlates with high PET-inhibiting activity (IC₅₀ ~10 µM). In contrast, 3,5-dimethylphenyl analogs exhibit comparable activity, suggesting that both ortho and meta substituents can enhance binding to photosystem II targets .
  • This contrasts with electron-withdrawing groups (e.g., chloro in etobenzanid), which may enhance redox activity or hydrogen bonding .
  • Core Structure: The benzamide core in the target compound differs from the naphthalene-carboxamide core in . The naphthalene system’s extended aromaticity may improve π-π stacking with photosynthetic proteins, whereas the benzamide’s compact structure could favor solubility .

Physicochemical Properties

  • This is comparable to diflufenican (logP ~4.0), a herbicide with high field persistence .
  • Solubility: The absence of polar groups (e.g., hydroxyl or carboxyl) may limit aqueous solubility, a challenge shared with naphthalene-carboxamides .

Biological Activity

N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide, a compound with the molecular formula C19H22N2O3, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 326.4 g/mol
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 2
  • Rotatable Bonds : 8
  • LogP (Partition Coefficient) : 3.393
  • Water Solubility (LogSw) : -3.53
  • Polar Surface Area : 54.572 Ų

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds in the benzamide class have been shown to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH) .
  • Modulation of G Protein-Coupled Receptors (GPCRs) : Research indicates that benzamide derivatives can interact with GPCRs, leading to downstream signaling changes that may affect cell growth and differentiation .
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant antitumor properties against various cancer cell lines .

Biological Activity

The biological activity of this compound has been explored in several studies:

Anticancer Properties

A study on related benzamide derivatives demonstrated their effectiveness against breast cancer and lymphoma cell lines by inhibiting DHFR and IMPDH . The compound's structure suggests it may share similar anticancer properties.

Case Studies and Research Findings

Several case studies involving related compounds provide insights into the potential efficacy of this compound:

StudyFindings
Sivaramkumar et al. (2010)Demonstrated that benzamide derivatives can inhibit cell growth through DHFR downregulation .
Han et al. (2016)Identified novel benzamide derivatives as potent RET kinase inhibitors, highlighting the therapeutic potential in cancer treatment .
Choi et al. (1996)Explored hydrogen bonding interactions which may influence the biological activity of benzamide derivatives .

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